molecular formula C18H23NO2 B1271586 N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine CAS No. 101781-84-4

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine

Cat. No.: B1271586
CAS No.: 101781-84-4
M. Wt: 285.4 g/mol
InChI Key: UBWMBZXSIBWFGW-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a benzyl ring, which is further connected to a phenylethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 2-phenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenylethylamines.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-4-methoxybenzyl)cyclooctanaminium
  • N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine
  • N-(3-ethoxy-4-methoxybenzyl)-N-(4H-1,2,4-triazol-4-yl)amine

Uniqueness

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications where similar compounds may not be as effective.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-21-18-13-16(9-10-17(18)20-2)14-19-12-11-15-7-5-4-6-8-15/h4-10,13,19H,3,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWMBZXSIBWFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365780
Record name N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101781-84-4
Record name N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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